molecular formula C12H9F2NO B7863511 2-(3,4-Difluorophenoxy)aniline

2-(3,4-Difluorophenoxy)aniline

Cat. No.: B7863511
M. Wt: 221.20 g/mol
InChI Key: AELJNECQTQCVMV-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenoxy)aniline is an organic compound with the molecular formula C12H9F2NO It is characterized by the presence of a difluorophenoxy group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3,4-difluoronitrobenzene with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction of the nitro precursor to the amine is a key step in its synthesis.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for the reduction of nitro groups.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: this compound.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

2-(3,4-Difluorophenoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenoxy)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluorophenoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: A simpler analog with a single fluorine atom.

    3,4-Dichloroaniline: Contains chlorine atoms instead of fluorine.

    2-(4-Fluorophenoxy)aniline: Similar structure but with a different substitution pattern.

Uniqueness

2-(3,4-Difluorophenoxy)aniline is unique due to the presence of two fluorine atoms on the phenoxy ring, which can significantly influence its chemical properties and reactivity. The difluorophenoxy group can enhance the compound’s electron-withdrawing ability, affecting its behavior in various chemical reactions.

Properties

IUPAC Name

2-(3,4-difluorophenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO/c13-9-6-5-8(7-10(9)14)16-12-4-2-1-3-11(12)15/h1-7H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELJNECQTQCVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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